molecular formula C26H29NO2 B022448 4'-Hydroxytamoxifen CAS No. 82413-23-8

4'-Hydroxytamoxifen

Número de catálogo B022448
Número CAS: 82413-23-8
Peso molecular: 387.5 g/mol
Clave InChI: DODQJNMQWMSYGS-QPLCGJKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4’-Hydroxytamoxifen, also known as Afimoxifene and by its tentative brand name TamoGel, is a selective estrogen receptor modulator (SERM) of the triphenylethylene group and an active metabolite of tamoxifen . It is under development as a topical gel for the treatment of hyperplasia of the breast .


Synthesis Analysis

4’-Hydroxytamoxifen analogues have been synthesized using McMurry reactions of 4,4’-dihydroxybenzophenone with appropriate carbonyl compounds . The cytotoxic activity of these analogues was evaluated in vitro on four human malignant cell lines .


Chemical Reactions Analysis

4’-Hydroxytamoxifen and its metabolites have been found to induce caspase activity and apoptosis in rat mammary tumors and in human breast cancer cell lines . This suggests that one possible mechanism of inhibition of mammary carcinogenesis and tumor growth in vivo may be the induction of caspase-dependent apoptosis .

Aplicaciones Científicas De Investigación

Treatment and Prevention of Breast Cancer

4’-Hydroxytamoxifen is a cell type-specific anti-estrogen and is widely used in clinical practice for the treatment and prevention of breast cancer . It has been shown to synergistically inhibit the proliferation of breast cancer cells when combined with Shikonin .

Overcoming Drug Resistance in Cancer Treatment

Long-term use of Tamoxifen, the precursor of 4’-Hydroxytamoxifen, can induce serious drug resistance, leading to breast cancer recurrence and death in patients . Research has shown that the combination of Shikonin and 4’-Hydroxytamoxifen can overcome this resistance .

Treatment of Estrogen Receptor Negative (ER-) Breast Cancer

4’-Hydroxytamoxifen, in combination with Shikonin, has been shown to have a significant effect on ER- breast cancer, which is typically resistant to Tamoxifen .

Inducing Apoptosis in Cancer Cells

The combination of Shikonin and 4’-Hydroxytamoxifen has been shown to promote apoptosis in breast cancer cells by reducing mitochondrial membrane potential and increasing the intracellular ROS level .

Cardiac Myocyte Research

4’-Hydroxytamoxifen has been used experimentally in mice for inducible gene knockout in numerous tissues, including the heart . It has been shown to have direct, acute effects on isolated rat cardiac myocyte mechanical function and calcium handling .

Treatment of Menstrual-Cycle Related Mastalgia

4’-Hydroxytamoxifen is being investigated for the potential treatment of menstrual-cycle related mastalgia .

Treatment of Fibrocystic Breast Disease

4’-Hydroxytamoxifen is also being explored for the treatment of fibrocystic breast disease .

Treatment of Gynecomastia and Keloid Scarring

Other potential applications of 4’-Hydroxytamoxifen include the treatment of gynecomastia and keloid scarring .

Safety And Hazards

4’-Hydroxytamoxifen should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

4’-Hydroxytamoxifen is being explored for its potential in treating a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia . It has completed a phase II clinical trial for cyclical mastalgia, but further studies are required before it can be approved for this indication and marketed . There is also interest in understanding the pathophysiology of high dose Tam treatment on the heart with applications for Tam-inducible gene knockout mouse models and clinical medicine .

Propiedades

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODQJNMQWMSYGS-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873019
Record name 4'-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxytamoxifen

CAS RN

82413-23-8
Record name 4′-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82413-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxytamoxifen
Reactant of Route 2
Reactant of Route 2
4'-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4'-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4'-Hydroxytamoxifen
Reactant of Route 5
4'-Hydroxytamoxifen
Reactant of Route 6
4'-Hydroxytamoxifen

Q & A

Q1: How does 4'-hydroxytamoxifen interact with its primary target, the estrogen receptor alpha (ERα)?

A1: 4'-hydroxytamoxifen (4-OHT) binds to the ligand-binding domain of ERα, inducing a conformational change distinct from that induced by estradiol. [] This altered conformation prevents ERα from interacting with coactivator proteins like GRIP1, hindering its transcriptional activity. []

Q2: What are the downstream effects of 4-OHT binding to ERα in breast cancer cells?

A2: By antagonizing ERα, 4-OHT inhibits the expression of estrogen-responsive genes crucial for cell growth and proliferation in ERα-positive breast cancer cells, ultimately leading to growth arrest and apoptosis. [] This antiestrogenic effect is also observed in the regulation of oncogenes like c-myc and cyclin D1. []

Q3: Does 4-OHT interact with other targets besides ERα?

A3: Yes, studies show that 4-OHT can induce the expression of a Na+-dependent uridine transporter in MCF-7 cells, a characteristic associated with cellular differentiation. [] This suggests a potential regulatory role of uridine transport in the transition to the neoplastic state.

Q4: What is the molecular formula and weight of 4'-hydroxytamoxifen?

A4: The molecular formula for 4'-hydroxytamoxifen is C26H29NO2, and its molecular weight is 387.5 g/mol.

Q5: Is there any spectroscopic data available for 4'-hydroxytamoxifen?

A5: While the provided research articles don't focus on detailed spectroscopic data, techniques like mass spectrometry have been used to characterize 4-OHT and its metabolites, especially in studies investigating its metabolic pathways. []

Q6: Are there any specific challenges associated with the stability and formulation of 4'-hydroxytamoxifen for therapeutic use?

A6: While the provided research doesn't delve into specific material compatibility issues, formulating 4-OHT for transdermal delivery has been explored using ratite oils as carriers. [] These formulations aimed to enhance drug permeation and potentially improve therapeutic efficacy for breast cancer treatment.

Q7: Does 4'-hydroxytamoxifen possess any catalytic properties?

A7: 4-OHT is not known to possess intrinsic catalytic properties. Its mechanism of action primarily involves competitive binding to ERα, modulating gene transcription rather than directly catalyzing chemical reactions.

Q8: Have computational methods been employed to study 4'-hydroxytamoxifen and its derivatives?

A8: Yes, molecular mechanics calculations have been used to predict the stability of carbocations formed from alpha-hydroxylated metabolites of 4-OHT and its analogues. [] These studies provide insights into the structure-activity relationships and genotoxic potential of these compounds.

Q9: How do structural modifications of 4'-hydroxytamoxifen affect its activity and potency?

A9: Studies comparing 4-OHT with its alpha-hydroxylated metabolite and idoxifene, another nonsteroidal antiestrogen, reveal that 4-substitution significantly impacts DNA reactivity. [] The bis-hydroxylated 4-OHT metabolite exhibits higher DNA adduct formation than 4-OHT, whereas alpha-hydroxyidoxifene shows reduced reactivity, highlighting the importance of the 4-position in influencing genotoxic potential.

Q10: What strategies have been explored to improve the stability, solubility, or bioavailability of 4'-hydroxytamoxifen?

A10: Research has focused on utilizing ratite oils like emu oil as carriers for transdermal delivery of 4-OHT. [] These formulations show promising results in enhancing drug permeation through the skin, potentially offering an alternative administration route with improved bioavailability and reduced systemic side effects.

A10: The provided research articles primarily focus on the molecular mechanisms and therapeutic potential of 4-OHT rather than SHE regulations.

Q11: How is 4'-hydroxytamoxifen metabolized in the body?

A11: 4-OHT is a major active metabolite of tamoxifen, primarily metabolized by CYP2D6. Studies using isotopic labeling and mass spectrometry have helped characterize the metabolic pathways of tamoxifen, identifying metabolites like alpha-hydroxytamoxifen N-oxide and alpha-hydroxy-N-desmethyltamoxifen. []

Q12: Does the co-administration of other substances affect the pharmacokinetics of 4'-hydroxytamoxifen?

A12: Yes, studies have shown that curcumin, a natural compound, can significantly increase the bioavailability of tamoxifen, likely by inhibiting CYP3A4-mediated metabolism and P-glycoprotein efflux. [] This co-administration may also affect the formation of 4-OHT.

Q13: What in vitro and in vivo models have been used to evaluate the efficacy of 4'-hydroxytamoxifen in breast cancer?

A13: Various in vitro models, including ERα-positive breast cancer cell lines like MCF-7 and T47DA18, have been used extensively to study the effects of 4-OHT on cell proliferation, gene expression, and apoptosis. [, , ] Additionally, animal models, particularly rat models, have been utilized to investigate the pharmacokinetics, metabolism, and genotoxicity of 4-OHT and its metabolites. [, ]

Q14: What are the known mechanisms of resistance to 4'-hydroxytamoxifen in breast cancer?

A14: One of the major challenges in breast cancer treatment is the development of resistance to antiestrogen therapy, including 4-OHT. Studies have shown that clonal variants of MCF-7 cells, even without direct antiestrogen selection, can exhibit varying degrees of sensitivity to 4-OHT, indicating inherent resistance mechanisms. []

Q15: Can resistance to 4'-hydroxytamoxifen lead to cross-resistance to other antiestrogen therapies?

A15: While the provided research doesn't explicitly address cross-resistance, the development of antiestrogen resistance is a complex process often involving multiple pathways. Resistance to 4-OHT may coincide with resistance to other antiestrogens like fulvestrant. []

A15: The provided research focuses on the molecular mechanisms and therapeutic potential of 4-OHT rather than its detailed toxicology and safety profile.

Q16: What strategies have been explored to enhance the delivery of 4'-hydroxytamoxifen to specific targets or tissues?

A16: Researchers have investigated the potential of transdermal delivery using ratite oils as carriers for 4-OHT. [] This approach aims to improve drug permeation through the skin, potentially allowing for targeted delivery to breast tissue while minimizing systemic exposure.

Q17: Are there any known biomarkers that can predict the efficacy of 4'-hydroxytamoxifen treatment or monitor treatment response?

A17: While the provided research doesn't pinpoint specific biomarkers for predicting 4-OHT efficacy, understanding the expression and activity of ERα, as well as the involvement of CYP2D6 in its metabolism, is crucial for tailoring treatment strategies. [, ]

Q18: What analytical techniques have been employed to characterize, quantify, and monitor 4'-hydroxytamoxifen?

A18: Mass spectrometry, particularly online HPLC-electrospray ionization MS, has been instrumental in identifying and characterizing 4-OHT metabolites, shedding light on its metabolic pathways and potential for forming DNA-reactive species. [] Additionally, radiometric assays using tritiated 4-OHT have been employed to study its permeation through the skin in transdermal delivery studies. []

A18: The provided research articles primarily focus on the biomedical aspects of 4-OHT, with limited information regarding its environmental impact and degradation.

A18: The provided research articles don't specifically address the dissolution and solubility characteristics of 4-OHT.

A18: The provided research articles mainly focus on the scientific findings and don't delve into the details of analytical method validation for 4-OHT quantification or characterization.

A18: The provided research articles primarily focus on the scientific findings and don't provide specific information on quality control and assurance procedures for 4-OHT.

A18: The provided research articles don't cover the immunogenicity or immunological responses associated with 4-OHT.

Q19: Does 4'-hydroxytamoxifen interact with drug transporters?

A21: Yes, studies suggest that 4-OHT might be a substrate for the P-glycoprotein efflux transporter. [] This interaction could have implications for its absorption and distribution in the body, potentially impacting its bioavailability.

Q20: Can 4'-hydroxytamoxifen or its parent compound, tamoxifen, influence the activity of drug-metabolizing enzymes?

A22: Yes, both tamoxifen and 4-OHT have been shown to induce cytochrome P450 3A4 (CYP3A4) in human hepatocytes. [] This induction is thought to be mediated by the activation of the pregnane X receptor (PXR).

Q21: Does the interaction of tamoxifen and 4-OHT with drug-metabolizing enzymes have any clinical implications?

A23: Yes, the induction of CYP3A4 by tamoxifen and 4-OHT can significantly impact the clearance of other drugs metabolized by this enzyme, potentially leading to drug interactions and altered therapeutic outcomes. []

A21: The provided research articles mainly focus on the pharmaceutical applications and molecular mechanisms of 4-OHT, with limited information on its biocompatibility and biodegradability.

Q22: Are there any potential alternatives or substitutes for 4'-hydroxytamoxifen in the treatment of breast cancer?

A22: The provided research articles don't specifically address the recycling and waste management aspects related to 4-OHT.

A22: The provided research highlights the use of various research tools and resources, including cell culture models, animal models, molecular biology techniques (e.g., reporter assays, siRNA knockdown, Western blotting), and analytical techniques like mass spectrometry, to investigate the properties and mechanisms of 4-OHT.

A27: The development and introduction of tamoxifen and subsequently its active metabolite, 4-OHT, marked a significant milestone in the treatment of hormone-responsive breast cancer. [] These compounds have been instrumental in improving survival rates and remain cornerstones of endocrine therapy for this disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.